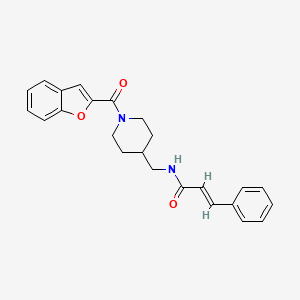

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)cinnamamide

Description

N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)cinnamamide is a synthetic compound featuring a piperidine core substituted with a benzofuran-2-carbonyl group at the 1-position and a cinnamamide moiety attached via a methylene linker at the 4-position. Its molecular structure combines aromatic (benzofuran, cinnamamide) and heterocyclic (piperidine) components, which are common in pharmaceuticals targeting neurological or metabolic pathways.

Properties

IUPAC Name |

(E)-N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3/c27-23(11-10-18-6-2-1-3-7-18)25-17-19-12-14-26(15-13-19)24(28)22-16-20-8-4-5-9-21(20)29-22/h1-11,16,19H,12-15,17H2,(H,25,27)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCMCZMZAHXVZRR-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)cinnamamide typically involves multiple steps. One common approach is to start with benzofuran-2-carboxylic acid, which undergoes a series of reactions to introduce the piperidine and cinnamamide groups. The reaction conditions often require the use of strong bases, coupling reagents, and solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)cinnamamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium(VI) oxide or potassium permanganate can be used to oxidize the compound.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other electrophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)cinnamamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a bioactive molecule. It can be used to study biological pathways and interactions with various biomolecules.

Medicine: The compound has been investigated for its medicinal properties, including its potential as an antimicrobial, anti-inflammatory, or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)cinnamamide exerts its effects involves its interaction with specific molecular targets. The benzofuran moiety can bind to receptors or enzymes, modulating their activity. The cinnamamide group may also play a role in the compound's biological activity by interacting with other biomolecules.

Molecular Targets and Pathways: The compound may target specific enzymes or receptors involved in biological processes. For example, it could inhibit enzymes responsible for inflammation or cancer cell proliferation. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Piperidine-Based Compounds

The piperidine scaffold is a hallmark of many synthetic opioids and psychoactive substances. Key comparisons include:

Key Structural Differences :

Benzofuran-Containing Compounds

Benzofuran derivatives often exhibit varied bioactivities. Notable examples:

Key Differences :

- The target compound’s cinnamamide group replaces the sulfonamide or pyridine moieties in these analogs, likely affecting solubility and target selectivity .

Pharmacological and Regulatory Comparisons

Receptor Affinity and Potency

For example:

Metabolic Stability and Toxicity

- Fentanyl analogs : Rapid metabolism via cytochrome P450 enzymes, contributing to short half-lives and overdose risks .

- Target Compound : The benzofuran ring may slow metabolism compared to furanylfentanyl (t½ ~5–15 hours), but the cinnamamide group could introduce new metabolic pathways (e.g., oxidation of the styryl double bond) .

Regulatory Status

However, its structural similarity to regulated substances may subject it to analog laws in jurisdictions like the U.S. (Federal Analog Act) or EU (NPS monitoring) .

Q & A

Basic: What are the recommended synthetic routes for N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)cinnamamide, and what challenges arise during synthesis?

Answer:

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1: Formation of the benzofuran-2-carbonyl-piperidine core via coupling reactions.

- Step 2: Functionalization of the piperidine nitrogen with a cinnamoyl chloride derivative under basic conditions (e.g., using triethylamine in anhydrous dichloromethane) .

Challenges include controlling regioselectivity due to the unsaturation in the cinnamamide moiety, which may lead to side reactions like isomerization or polymerization. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm aromatic protons (δ 7.2–8.1 ppm for benzofuran and cinnamamide) and aliphatic signals from the piperidine ring (δ 1.5–3.5 ppm) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% typically required for biological assays) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₂₄H₂₃N₂O₃) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

- Modular Substitutions: Systematically vary the benzofuran (e.g., halogenation at position 5) and cinnamamide (e.g., electron-withdrawing groups on the phenyl ring) to assess impacts on target binding .

- Biological Assays: Pair synthetic analogs with enzyme inhibition assays (e.g., kinase or protease targets) and cellular viability tests (e.g., IC₅₀ determination in cancer cell lines) .

- Computational Docking: Use molecular docking (e.g., AutoDock Vina) to predict interactions with protein active sites, guiding rational design .

Advanced: What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

Answer:

- ADMET Prediction: Tools like SwissADME or ADMETLab 2.0 estimate solubility (LogP ~3.5), metabolic stability (CYP450 interactions), and blood-brain barrier permeability .

- Molecular Dynamics (MD): Simulate interactions with lipid bilayers to assess membrane permeability. For example, GROMACS simulations can model diffusion coefficients .

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and degradation pathways .

Basic: What solubility and formulation considerations are critical for in vitro assays?

Answer:

- Solubility: The compound is sparingly soluble in aqueous buffers. Use DMSO stock solutions (10–20 mM) diluted in assay media (final DMSO ≤0.1%) .

- Formulation: For in vivo studies, optimize with co-solvents (e.g., PEG 400) or nanoemulsions to enhance bioavailability .

Advanced: How can researchers address contradictions in reported biological activities of structurally similar compounds?

Answer:

- Meta-Analysis: Cross-reference data from PubChem, ChEMBL, and peer-reviewed journals to identify consensus or outliers. For example, discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays) .

- Experimental Replication: Reproduce key studies under standardized conditions (e.g., cell line authenticity verification, controlled oxygen levels in hypoxia models) .

Advanced: What mechanistic studies are recommended to elucidate this compound’s mode of action?

Answer:

- Target Identification: Employ pull-down assays with biotinylated probes or chemical proteomics (e.g., activity-based protein profiling) .

- Pathway Analysis: Transcriptomic profiling (RNA-seq) or phosphoproteomics (LC-MS/MS) to map signaling pathways affected by treatment .

- Kinetic Studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine binding constants (Kd, Kon/Koff) .

Basic: How should researchers design control experiments to validate specificity in biological assays?

Answer:

- Negative Controls: Use structurally similar but inactive analogs (e.g., cinnamamide without the benzofuran moiety) to rule off-target effects .

- Knockout Models: CRISPR/Cas9-engineered cell lines lacking the putative target protein .

- Vehicle Controls: Include DMSO-only treatments at equivalent concentrations to account for solvent effects .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Answer:

- Flow Chemistry: Optimize reaction conditions (e.g., residence time, temperature) for continuous production of intermediates .

- Catalyst Screening: Test palladium or copper catalysts for cross-coupling steps to improve yields (>80%) and reduce metal leaching .

- Green Chemistry: Replace toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) or 2-methyl-THF .

Advanced: How can crystallography or spectroscopy resolve conformational flexibility in the piperidine ring?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.